(2S)-2-((2S)-2-((2S)-2-amino-4-((hydroxymethyl)hydrophosphoryl)butanamido)propanamido)propanoic acid

Description

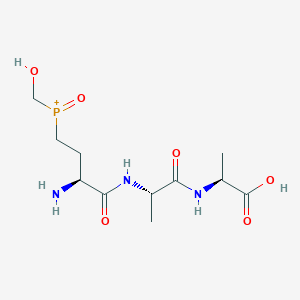

This compound is a tripeptide derivative with a unique hydroxymethyl hydrophosphoryl modification. Its structure consists of three L-configured amino acid residues (two alanine derivatives and one modified lysine analog) linked via peptide bonds. The critical functional group, 4-((hydroxymethyl)hydrophosphoryl), replaces the typical side chain in the lysine-like segment, introducing a phosphorylated hydroxymethyl moiety.

Properties

Molecular Formula |

C11H21N3O6P+ |

|---|---|

Molecular Weight |

322.27 g/mol |

IUPAC Name |

[(3S)-3-amino-4-[[(2S)-1-[[(1S)-1-carboxyethyl]amino]-1-oxopropan-2-yl]amino]-4-oxobutyl]-(hydroxymethyl)-oxophosphanium |

InChI |

InChI=1S/C11H20N3O6P/c1-6(9(16)14-7(2)11(18)19)13-10(17)8(12)3-4-21(20)5-15/h6-8,15H,3-5,12H2,1-2H3,(H2-,13,14,16,17,18,19)/p+1/t6-,7-,8-/m0/s1 |

InChI Key |

MBABJNABABMUCR-FXQIFTODSA-O |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC[P+](=O)CO)N |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC[P+](=O)CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Bilanafos is synthesized through a biosynthetic pathway in Streptomyces species. The biosynthetic genes responsible for its production have been cloned and characterized . The compound is composed of two alanine residues and glufosinate, forming a tripeptide structure .

Industrial Production Methods: Industrial production of bilanafos involves the fermentation of Streptomyces species under controlled conditions. The fermentation broth is then processed to extract and purify bilanafos . The process includes steps such as filtration, concentration, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Bilanafos undergoes various chemical reactions, including hydrolysis and enzymatic degradation. When metabolized by plants, it releases glufosinate, which inhibits glutamine synthetase .

Common Reagents and Conditions: The enzymatic degradation of bilanafos involves the action of specific enzymes that cleave the peptide bonds, releasing glufosinate . The hydrolysis reaction can occur under acidic or basic conditions, depending on the specific requirements of the process .

Major Products Formed: The primary product formed from the degradation of bilanafos is glufosinate, which is responsible for its herbicidal activity .

Scientific Research Applications

Mechanism of Action

Bilanafos exerts its herbicidal effects by inhibiting the enzyme glutamine synthetase . This enzyme is crucial for the synthesis of glutamine from glutamate and ammonium. Inhibition of glutamine synthetase leads to the accumulation of ammonium, which disrupts primary metabolism and ultimately results in plant death . The molecular target of bilanafos is the active site of glutamine synthetase, where it binds and prevents the enzyme from catalyzing the conversion of glutamate to glutamine .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of phosphorylated or sulfur-containing tripeptides. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Research Findings

Phosphorylated vs. Sulfur-Containing Analogs :

- The hydroxymethyl hydrophosphoryl group in the target compound enhances water solubility compared to methylsulfanyl analogs (e.g., ), which rely on hydrophobic interactions for membrane permeability .

- Phosphorylated derivatives exhibit stronger binding to ATP-dependent enzymes (e.g., kinases) due to phosphate mimicry, whereas sulfur-containing analogs (e.g., ) show higher affinity for metalloenzymes .

Bioactivity Profiles: Compounds with phenolic hydroxyls (e.g., ) demonstrate tyrosinase inhibition (IC50: 2.1 µM), whereas the target compound’s phosphoryl group may interfere with phosphotransferase activity in signaling pathways . Methylsulfanyl analogs (e.g., ) exhibit moderate ROS-scavenging activity (EC50: 12 µM), suggesting the target compound’s hydroxymethyl group could improve redox modulation .

Stability and Metabolism :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.